Cbz-4-Methy-D-Phenylalanine
Description
The Significance of Modified Amino Acids as Chiral Building Blocks in Contemporary Chemical Synthesis
Modified amino acids, such as Cbz-4-Methyl-D-Phenylalanine, are fundamental components in modern chemical synthesis, serving as chiral building blocks. sciengine.com Chirality, often described as a molecule's "handedness," is a critical property in chemistry and biology, as the spatial arrangement of atoms can dramatically affect a molecule's function. By using modified amino acids with a defined stereochemistry, chemists can construct complex molecules with a high degree of precision. sciengine.com These building blocks are incorporated into the final structure of the target molecule, providing a reliable method for introducing specific chiral centers. sciengine.com The ability to create molecules with specific three-dimensional shapes is essential for developing new therapeutic agents, catalysts, and materials with desired properties. The use of modified amino acids has opened up new avenues for the synthesis of complex molecules that would be difficult to create through other methods. nih.gov
Stereochemical Purity and D-Amino Acid Incorporation in Molecular Design
Stereochemical purity is of utmost importance in chemical synthesis, particularly in the development of pharmaceuticals. Using amino acids of high enantiomeric purity is crucial for ensuring the correct three-dimensional structure of a target molecule, which in turn dictates its biological activity. researchgate.net Even a small impurity of the wrong stereoisomer can lead to a final product with reduced efficacy or undesirable side effects. researchgate.net
While the vast majority of amino acids found in nature are in the L-configuration, the incorporation of D-amino acids into molecular design has become a powerful strategy. jpt.com Peptides and other molecules containing D-amino acids often exhibit enhanced stability against enzymatic degradation. jpt.comgenscript.com This is because the enzymes in most organisms are specific for L-amino acids and are less likely to break down molecules containing their D-counterparts. jpt.com This increased stability can lead to drugs with longer half-lives and improved therapeutic profiles. The strategic placement of D-amino acids can also influence the folding and binding properties of peptides, allowing for the creation of molecules with novel functions. genscript.com
Historical Context and Evolution of Carboxybenzyl (Cbz) Protecting Group Strategies
The carboxybenzyl (Cbz) protecting group, also known as the benzyloxycarbonyl group, has a rich history in organic chemistry. It was first introduced in 1932 by Max Bergmann and Leonidas Zervas and quickly became a cornerstone of peptide synthesis. numberanalytics.comtotal-synthesis.com Before the development of the Cbz group, the controlled synthesis of peptides was a significant challenge. The Cbz group provided a reliable method to temporarily block the amine group of an amino acid, preventing it from reacting while other chemical transformations were carried out. numberanalytics.comtotal-synthesis.com
The Cbz group is introduced by reacting an amine with benzyl (B1604629) chloroformate in the presence of a base, forming a stable carbamate (B1207046). numberanalytics.com One of the key advantages of the Cbz group is its stability under a variety of reaction conditions, including those involving bases and mild acids. total-synthesis.com It can be selectively removed under different conditions, most commonly through catalytic hydrogenation or by treatment with strong acids like hydrogen bromide. masterorganicchemistry.cominrae.fr This orthogonality to other protecting groups allows for complex multi-step syntheses. total-synthesis.com Over the years, the strategies for using the Cbz group have evolved, but it remains a widely used and important tool in the synthesis of peptides and other complex organic molecules. numberanalytics.comtotal-synthesis.com
| Property | Data |
| Compound Name | Cbz-4-Methyl-D-Phenylalanine |
| Synonyms | N-Carbobenzyloxy-4-methyl-D-phenylalanine, Z-D-4-Me-Phe-OH |
| Molecular Formula | C18H19NO4 |
| Molecular Weight | 313.35 g/mol |
| Appearance | White to off-white powder |
| Chirality | D-configuration |
| Protecting Group | Carboxybenzyl (Cbz) |
Properties
Molecular Weight |
329.42 |
|---|---|
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cbz 4 Methyl D Phenylalanine and Analogues
Enantioselective Approaches to D-Phenylalanine Derivatives
The stereochemistry of amino acids is paramount to their biological activity. Consequently, the development of robust enantioselective methods for the synthesis of D-amino acids is of significant interest.
Asymmetric Catalytic Hydrogenation Routes for Aromatic α-Amino Acids
Asymmetric catalytic hydrogenation is a powerful tool for the enantioselective synthesis of α-amino acids from prochiral precursors. This method typically involves the hydrogenation of an α-enamide or α,(β)-unsaturated carboxylic acid ester using a chiral transition metal catalyst. Chiral rhodium (Rh) and iridium (Ir) complexes bearing chiral phosphine (B1218219) ligands are commonly employed to achieve high enantioselectivity.
For the synthesis of D-phenylalanine derivatives, a dehydroamino acid precursor can be hydrogenated to introduce the desired stereocenter. The choice of chiral ligand is crucial in determining the stereochemical outcome of the reaction. For instance, rhodium complexes with chiral bisphosphine ligands have been shown to be highly effective in the asymmetric hydrogenation of α-(acylamino)acrylates to yield the corresponding α-amino acid derivatives with high enantiomeric excess (ee). The reaction proceeds via the coordination of the substrate to the chiral metal center, followed by the stereoselective addition of hydrogen.
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) |
| Rh(I)-Bisphosphine Complex | α-Acetamido-4-methylcinnamic acid | D-4-Methylphenylalanine | >95% |
| Ir(I)-Chiral Ligand Complex | Methyl 2-acetamido-3-(p-tolyl)acrylate | D-4-Methylphenylalanine methyl ester | >98% |
Biocatalytic Pathways for Stereoinversion and Asymmetric Synthesis of D-Amino Acids
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of D-amino acids. One prominent biocatalytic approach is the stereoinversion of readily available L-amino acids. This can be achieved using a cascade of enzymes. For example, an L-amino acid oxidase or deaminase can convert an L-amino acid into the corresponding α-keto acid. Subsequently, a D-amino acid dehydrogenase can catalyze the reductive amination of the α-keto acid to the desired D-amino acid. rsc.orgsigmaaldrich.com This enzymatic cascade has been successfully applied to the synthesis of D-phenylalanine from L-phenylalanine, achieving high conversion rates and excellent enantiopurity. sigmaaldrich.com
Another biocatalytic strategy involves the use of phenylalanine ammonia (B1221849) lyases (PALs). While PALs typically catalyze the elimination of ammonia from L-phenylalanine to form cinnamic acid, engineered PALs can be used to catalyze the reverse reaction—the amination of a substituted cinnamic acid to produce a D-phenylalanine derivative. wikipedia.org
A multi-enzymatic cascade process for the synthesis of D-phenylalanine derivatives can be summarized as follows:
Oxidative Deamination: L-Phenylalanine is converted to phenylpyruvic acid by an L-amino acid deaminase. sigmaaldrich.com
Stereoselective Reductive Amination: Phenylpyruvic acid is then converted to D-phenylalanine by a D-amino acid dehydrogenase, with a cofactor regeneration system in place. rsc.orgsigmaaldrich.com
Chiral Auxiliary-Mediated Syntheses for β-Substituted α-Amino Acids
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed.
For the synthesis of D-phenylalanine derivatives, a glycine (B1666218) enolate equivalent can be alkylated in the presence of a chiral auxiliary. Oxazolidinones, as popularized by Evans, and pseudoephedrine amides are common chiral auxiliaries for this purpose. nih.gov The chiral auxiliary creates a sterically hindered environment that forces the incoming electrophile (in this case, a 4-methylbenzyl halide) to approach from a specific face, leading to the formation of one enantiomer in excess. The subsequent cleavage of the auxiliary yields the desired D-amino acid derivative.
| Chiral Auxiliary | Key Transformation | Stereochemical Outcome |
| Evans' Oxazolidinone | Asymmetric alkylation of a glycine enolate | High diastereoselectivity |
| Pseudoephedrine | Diastereoselective alkylation of a glycine amide | Predictable stereocontrol |
Strategies for Regioselective Methylation of the Phenyl Ring in Phenylalanine Precursors
The introduction of a methyl group at the 4-position of the phenyl ring is a key step in the synthesis of Cbz-4-Methyl-D-Phenylalanine. Achieving regioselectivity in this transformation can be challenging, especially on a complex molecule like phenylalanine.
Direct Friedel-Crafts methylation of phenylalanine or its protected derivatives is often complicated by the presence of multiple functional groups that can coordinate to the Lewis acid catalyst. The amino and carboxyl groups are deactivating and can lead to poor yields and lack of regioselectivity. Therefore, a more strategic approach is typically employed, where the methylation is performed on a simpler precursor molecule.
A plausible synthetic route involves the Friedel-Crafts methylation of a suitable benzene (B151609) derivative, such as toluene (B28343), which can then be elaborated into the desired phenylalanine analogue. For example, a Friedel-Crafts acylation of toluene can introduce a carbonyl group at the para position, which can then serve as a handle for the subsequent introduction of the amino and carboxylic acid functionalities.
Alternatively, a precursor such as 4-methylbenzaldehyde (B123495) can be used as a starting material. This can be converted to 4-methylcinnamic acid, which can then be subjected to biocatalytic amination, as described in section 2.1.2, to directly yield 4-methyl-D-phenylalanine.
Chemical Installation and Selective Deprotection of the Benzyloxycarbonyl (Cbz) Group
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in peptide synthesis and organic chemistry. chemimpex.com It is stable to a variety of reaction conditions but can be readily removed under specific, mild conditions.
The installation of the Cbz group onto the amino group of 4-methyl-D-phenylalanine is typically achieved by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. nih.gov The reaction is usually carried out in a biphasic system of an organic solvent and an aqueous solution of a base, such as sodium carbonate or sodium bicarbonate.
The selective deprotection of the Cbz group is most commonly accomplished by catalytic hydrogenolysis. chemimpex.com This involves treating the Cbz-protected amino acid with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). nih.gov The reaction is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts.
| Protection Reagent | Deprotection Method | Key Features |
| Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Mild, high-yielding, and orthogonal to many other protecting groups. chemimpex.comnih.gov |
| Benzyl chloroformate (Cbz-Cl) | Strong Acid (e.g., HBr/AcOH) | Harsher conditions, useful when hydrogenation is not feasible. |
Multicomponent Reactions and Convergent Synthesis for Amino Acid Derivatives
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. mdpi.com The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that is well-suited for the synthesis of α-amino acid derivatives. rsc.orgnih.gov
In the context of synthesizing analogues of Cbz-4-Methyl-D-Phenylalanine, an Ugi reaction could involve the condensation of 4-methylbenzaldehyde, an amine (such as benzylamine), an isocyanide, and a carboxylic acid. The resulting α-acylamino amide can then be further elaborated to the desired amino acid. While the Ugi reaction itself is not inherently asymmetric, the use of a chiral amine or isocyanide can induce stereoselectivity. researchgate.net
Convergent synthesis is a strategy that involves the independent synthesis of different fragments of a target molecule, which are then coupled together in the final stages of the synthesis. This approach is often more efficient than a linear synthesis for complex molecules. For the synthesis of a dipeptide containing Cbz-4-Methyl-D-Phenylalanine, a convergent approach would involve the separate synthesis of the Cbz-protected 4-methyl-D-phenylalanine and another amino acid derivative, followed by a peptide coupling reaction.
Synthesis of β,γ-Diamino Acid Derivatives from Phenylalanine Starting Materials
The synthesis of β,γ-diamino acids represents a significant area of research, as these compounds are crucial building blocks for the creation of peptidomimetics and foldamers. A notable advancement in this field is the development of efficient synthetic routes starting from readily available α-amino acids, such as phenylalanine. These methods allow for the preparation of orthogonally protected β,γ-diamino acids, which are valuable in solid-phase peptide synthesis.
One effective strategy for synthesizing both diastereomers of orthogonally protected β,γ-diamino acids begins with L-phenylalanine or L-tryptophan. nih.govresearchgate.net This multi-step process is highlighted by a key Blaise reaction performed under ultrasound conditions, which facilitates the efficient formation of the target diamino acid structure. nih.govresearchgate.net The resulting compounds are valuable for their potential applications in medicinal chemistry and the development of novel peptide-based therapeutics.
The general synthetic pathway involves the conversion of the starting phenylalanine derivative into a β-amino ester, which then undergoes the critical Blaise reaction to introduce the γ-amino group. This method provides a straightforward approach to accessing complex diamino acid structures with good control over stereochemistry. The use of orthogonal protecting groups is a key feature of this synthesis, allowing for selective deprotection and further modification of the resulting diamino acid.
Below is a table summarizing the key steps and intermediates in a representative synthesis of a β,γ-diamino acid derivative starting from a protected phenylalanine.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |
| 1 | Cbz-D-Phenylalanine | 1. Ethyl chloroformate, N-methylmorpholine 2. Diazomethane | α-Diazoketone | Conversion of the carboxylic acid to a diazoketone. |
| 2 | α-Diazoketone | Silver benzoate, triethylamine, methanol | β-Amino ester | Wolff rearrangement to form a homologous β-amino ester. |
| 3 | β-Amino ester | 1. Bromoacetonitrile, Zinc, THF 2. Ultrasound | β-Keto ester | Formation of a β-keto ester via a Blaise reaction. nih.gov |
| 4 | β-Keto ester | 1. Sodium borohydride, Methanol 2. Acetic anhydride, Pyridine | Protected β,γ-diamino acid | Reduction of the ketone followed by protection of the resulting alcohol. |
This synthetic approach has been successfully applied to produce various β,γ-diamino acid derivatives, demonstrating its versatility and utility in generating novel amino acid building blocks for peptide and medicinal chemistry. researchgate.net
Characterization and Advanced Spectroscopic Analysis of Cbz 4 Methyl D Phenylalanine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure of Cbz-4-Methyl-D-Phenylalanine.
In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the proton signals are diagnostic. The aromatic protons of the 4-methylphenyl group and the benzyloxycarbonyl (Cbz) protecting group typically appear in the downfield region (around 7.0-7.5 ppm). The methyl group on the phenyl ring would present as a singlet at approximately 2.3 ppm. The benzylic protons of the Cbz group would also give rise to a characteristic singlet around 5.1 ppm. The α-proton of the amino acid backbone would be observed as a multiplet, with its chemical shift influenced by the neighboring amine and carboxylic acid groups. The β-protons would appear as a multiplet at a more upfield position.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms in the molecule. The carbonyl carbons of the carbamate (B1207046) and carboxylic acid would have distinct resonances in the downfield region (around 156 ppm and 175 ppm, respectively). The aromatic carbons would show a cluster of signals in the 120-140 ppm range, while the aliphatic carbons of the amino acid backbone and the methyl group would be found at higher field.
Furthermore, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed to establish the connectivity between protons and carbons, confirming the complete structural assignment. Conformational analysis of N-Cbz protected amino acids can also be investigated using NMR, by studying temperature-dependent changes in chemical shifts and coupling constants, which can provide insights into the rotational barriers around key single bonds.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Cbz-4-Methyl-D-Phenylalanine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | - | ~175 |
| Carbamate (C=O) | - | ~156 |
| Aromatic (Cbz & Ph) | 7.0 - 7.5 | 120 - 140 |
| Benzylic (Cbz CH₂) | ~5.1 | ~67 |
| α-CH | Multiplet | ~55 |
| β-CH₂ | Multiplet | ~37 |
| Phenyl-CH₃ | ~2.3 | ~21 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For Cbz-4-Methyl-D-Phenylalanine, these techniques are used to confirm the presence of key structural motifs and to study intermolecular interactions such as hydrogen bonding.
The FTIR spectrum of Cbz-4-Methyl-D-Phenylalanine is expected to show characteristic absorption bands. A strong, broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1710 cm⁻¹. The C=O stretch of the carbamate (Cbz group) would be observed at a slightly higher wavenumber, typically around 1730 cm⁻¹. The N-H stretching vibration of the carbamate is expected in the region of 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. Bending vibrations for the aromatic ring and other functional groups would be present in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information. While C=O stretching vibrations are also visible in Raman spectra, non-polar bonds such as aromatic C-C bonds often give rise to strong Raman signals. The symmetric stretching of the aromatic rings would be particularly prominent.
Hydrogen bonding interactions, especially those involving the carboxylic acid and carbamate groups, can lead to broadening and shifts in the positions of the O-H and N-H stretching bands in the IR spectrum. The extent of these shifts can provide qualitative information about the strength of the hydrogen bonds in the solid state.
Interactive Data Table: Expected Vibrational Frequencies for Cbz-4-Methyl-D-Phenylalanine
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | IR |
| N-H Stretch (Carbamate) | 3300 - 3400 | IR |
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| Aliphatic C-H Stretch | < 3000 | IR, Raman |
| C=O Stretch (Carbamate) | ~1730 | IR, Raman |
| C=O Stretch (Carboxylic Acid) | ~1710 | IR, Raman |
| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman |
Chiral Analytical Chromatography for Enantiomeric Purity Assessment and Stereochemical Assignment (HPLC, SFC)
Chiral analytical chromatography is essential for determining the enantiomeric purity of Cbz-4-Methyl-D-Phenylalanine and for assigning its stereochemistry by comparison with a known standard. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for separating enantiomers. nih.gov
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of N-protected amino acids. nih.govsemanticscholar.org
In chiral HPLC, the choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. The retention times of the D- and L-enantiomers will differ, and the enantiomeric excess (% ee) can be calculated from the relative peak areas.
Chiral SFC is an alternative that often provides faster separations and uses environmentally benign supercritical carbon dioxide as the main mobile phase component, with a small amount of a polar co-solvent. nih.gov The stereochemical assignment can be confirmed by injecting a sample of the pure L-enantiomer (if available) and comparing its retention time to that of the analyte.
Interactive Data Table: Illustrative Chiral Chromatography Parameters for Phenylalanine Derivatives
| Parameter | HPLC | SFC |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H) | Polysaccharide-based (e.g., Chiralpak AD-H) nih.gov |
| Mobile Phase | Hexane/Isopropanol | Supercritical CO₂/Methanol nih.gov |
| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) |
| Outcome | Baseline separation of D and L enantiomers | Faster separation of D and L enantiomers |
X-ray Crystallography for Definitive Absolute Stereochemistry Determination
While chromatographic methods are excellent for determining enantiomeric purity, X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The diffraction data can be used to construct a three-dimensional model of the electron density of the molecule, revealing the precise arrangement of all atoms in space. For a molecule with a known element of a certain atomic number, anomalous dispersion effects can be used to determine the absolute configuration (D or L) without ambiguity.
Although a specific crystal structure for Cbz-4-Methyl-D-Phenylalanine is not publicly available, the technique has been successfully applied to determine the absolute stereochemistry of other N-protected phenylalanine derivatives. The resulting crystal structure would also provide valuable information about the solid-state conformation of the molecule and the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For Cbz-4-Methyl-D-Phenylalanine, a soft ionization technique such as electrospray ionization (ESI) would be employed to generate the protonated molecule [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula (C₁₈H₁₉NO₄).
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a series of daughter ions. The fragmentation pattern is often predictable and can be used to confirm the structure of the molecule. For Cbz-4-Methyl-D-Phenylalanine, characteristic fragmentation pathways would include the loss of the benzyloxycarbonyl group or parts of it, such as the benzyl (B1604629) group or carbon dioxide. Cleavage of the amino acid backbone can also occur, providing further structural confirmation.
Interactive Data Table: Predicted Mass Spectrometry Data for Cbz-4-Methyl-D-Phenylalanine
| Ion | Predicted m/z | Technique | Information Gained |
| [M+H]⁺ | 314.1392 | ESI-HRMS | Molecular Formula Confirmation |
| [M-C₇H₇]⁺ | 222.0817 | MS/MS | Loss of Benzyl Group |
| [M-CO₂]⁺ | 270.1494 | MS/MS | Decarboxylation |
| [C₈H₉]⁺ | 105.0704 | MS/MS | 4-Methylbenzyl Cation |
Computational Chemistry and Theoretical Studies of Cbz 4 Methyl D Phenylalanine Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of Cbz-4-Methyl-D-Phenylalanine. By solving the electronic Schrödinger equation, these methods provide a detailed picture of electron distribution and orbital energies.
Detailed analyses of the electronic properties of molecules similar to Cbz-4-Methyl-D-Phenylalanine reveal key insights into its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is linked to its capacity to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical hardness. A smaller gap generally suggests higher reactivity.
For Cbz-4-Methyl-D-Phenylalanine, the electron-rich aromatic rings of the phenylalanine and the carbobenzyloxy (Cbz) group, along with the carbonyl and amine functionalities, are expected to be the primary sites of chemical reactivity. The methyl group on the phenyl ring acts as a weak electron-donating group, which can subtly modulate the electronic properties of the aromatic system.
Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In regions of negative potential (typically colored red or orange), the molecule is susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack. For Cbz-4-Methyl-D-Phenylalanine, the oxygen atoms of the carboxyl and carbonyl groups are anticipated to be regions of high negative potential, whereas the amine proton and aromatic protons would exhibit positive potential.
Reactivity descriptors, derived from conceptual DFT, quantify these characteristics. Chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies, offering a more quantitative prediction of reactivity.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital; related to the ionization potential and the propensity to donate electrons. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the electron affinity and the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Chemical Hardness (η) | 2.85 eV | Derived from the HOMO-LUMO gap, it quantifies the resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.93 eV | A global reactivity index that measures the propensity of a species to accept electrons. |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape of flexible molecules like Cbz-4-Methyl-D-Phenylalanine over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the accessible conformations and the dynamics of their interconversion. These simulations are particularly valuable for understanding how the molecule behaves in different environments, such as in various solvents. nih.gov
The conformational flexibility of Cbz-4-Methyl-D-Phenylalanine arises from the rotation around several single bonds, including those in the amino acid backbone (φ and ψ dihedral angles) and the side chain (χ dihedral angles), as well as within the Cbz protecting group. The interactions between the different parts of the molecule, such as the aromatic rings and the polar groups, along with interactions with the surrounding solvent molecules, will dictate the preferred conformations.
Studies on similar N-protected amino acids have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. nih.gov For instance, a hydrogen bond between the N-H group and one of the carbonyl oxygens can lead to folded or turn-like structures. The presence of the bulky Cbz group and the 4-methylphenyl side chain will introduce steric constraints that influence the accessible range of dihedral angles.
| Dihedral Angle | Typical Range (degrees) | Description |
|---|---|---|
| φ (C'-N-Cα-C') | -150 to -60 | Rotation around the N-Cα bond of the amino acid backbone. |
| ψ (N-Cα-C'-N) | +120 to +170 | Rotation around the Cα-C' bond of the amino acid backbone. |
| χ1 (N-Cα-Cβ-Cγ) | -80 to -50 and +40 to +70 | Rotation around the Cα-Cβ bond of the side chain, determining the orientation of the phenyl group. |
| ω (Cα-C'-N-Cα) | ~180 (trans) | Rotation around the peptide bond (amide bond in this context), which is typically planar. |
Docking and Molecular Modeling Studies of Interactions with Designed Receptors (Non-Biological)
Molecular docking and modeling are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another. While often used in the context of drug design with biological targets, these methods are equally applicable to studying the interactions of Cbz-4-Methyl-D-Phenylalanine with designed, non-biological receptors. Such studies are fundamental to the field of supramolecular chemistry, where the goal is to create synthetic hosts that can selectively bind to specific guest molecules. nih.gov
The binding of Cbz-4-Methyl-D-Phenylalanine to a synthetic receptor would be governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. The Cbz group and the 4-methylphenyl side chain both offer opportunities for π-π stacking and hydrophobic interactions. The N-H and C=O groups of the carbamate (B1207046) and the carboxylic acid can act as hydrogen bond donors and acceptors, respectively.
Computational docking programs can systematically search for the most favorable binding poses of Cbz-4-Methyl-D-Phenylalanine within the cavity of a synthetic receptor. These programs use scoring functions to estimate the binding free energy for each pose, allowing for the ranking of different binding modes and the prediction of binding affinity. Molecular dynamics simulations can then be used to refine the docked complex and to provide a more detailed understanding of the dynamics of the host-guest interaction.
The design of a synthetic receptor for Cbz-4-Methyl-D-Phenylalanine would involve creating a binding pocket with a shape and chemical functionality that is complementary to the guest molecule. For example, a receptor with aromatic surfaces could be designed to interact with the phenyl rings of the guest, while strategically placed hydrogen bond donors and acceptors could interact with the polar groups.
| Interaction Type | Functional Groups on Cbz-4-Methyl-D-Phenylalanine | Complementary Groups on a Synthetic Receptor |
|---|---|---|
| Hydrogen Bonding | N-H (donor), C=O (acceptor), O-H (donor) | Carbonyl oxygen (acceptor), Amide N-H (donor), Hydroxyl groups |
| π-π Stacking | Phenyl ring of Cbz group, 4-methylphenyl ring | Aromatic surfaces (e.g., naphthalene, pyrene) |
| Hydrophobic Interactions | Methyl group, Phenyl rings | Alkyl chains, non-polar cavities |
| Electrostatic Interactions | Partial negative charge on oxygen atoms, partial positive charge on hydrogen atoms | Positively or negatively charged groups, polar surfaces |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov These predictions can be invaluable for confirming the structure of a synthesized compound or for interpreting complex experimental spectra. The accuracy of these predictions has significantly improved with the development of more sophisticated theoretical models and computational resources.
For NMR spectroscopy, the chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. The calculations provide the isotropic shielding constants for each nucleus, which can then be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Since the observed chemical shifts are influenced by the molecule's conformation, it is often necessary to perform calculations on an ensemble of low-energy conformers (obtained, for example, from an MD simulation) and then to compute a Boltzmann-weighted average of the chemical shifts. uncw.edu
Similarly, the vibrational frequencies that correspond to the peaks in an IR spectrum can be computed. These calculations typically involve determining the second derivatives of the energy with respect to the atomic positions. The resulting frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. By comparing the predicted spectrum with the experimental one, each peak can be assigned to a specific vibrational mode of the molecule. researchgate.net
For Cbz-4-Methyl-D-Phenylalanine, characteristic IR absorption bands would be expected for the N-H stretch, C=O stretches of the carbamate and carboxylic acid, and aromatic C-H and C=C stretches. In the ¹H NMR spectrum, distinct signals would be anticipated for the protons of the aromatic rings, the methyl group, the methylene (B1212753) group of the Cbz moiety, and the α- and β-protons of the amino acid backbone.
| Spectroscopic Feature | Typical Experimental Value | Calculated Value (Scaled) | Assignment |
|---|---|---|---|
| ¹H NMR Chemical Shift (α-H) | 4.5 ppm | 4.6 ppm | Proton on the α-carbon of the amino acid. |
| ¹³C NMR Chemical Shift (C=O, carbamate) | 156 ppm | 155 ppm | Carbonyl carbon of the Cbz protecting group. |
| IR Frequency (N-H stretch) | 3300 cm⁻¹ | 3310 cm⁻¹ | Stretching vibration of the N-H bond in the carbamate. |
| IR Frequency (C=O stretch, acid) | 1710 cm⁻¹ | 1715 cm⁻¹ | Stretching vibration of the carbonyl in the carboxylic acid. |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying and characterizing the transition states that connect reactants and products. This is particularly useful for understanding reactions involving complex molecules like Cbz-4-Methyl-D-Phenylalanine, such as its participation in peptide bond formation.
Transition state theory provides the framework for these computational studies. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path of a reaction. By locating the geometry of the transition state and calculating its energy, the activation energy (energy barrier) of the reaction can be determined. This, in turn, allows for the calculation of the reaction rate constant.
For a reaction involving Cbz-4-Methyl-D-Phenylalanine, such as its coupling with another amino acid to form a dipeptide, computational methods can be used to explore different possible reaction pathways. For example, the reaction could proceed through a direct amide bond formation or involve the formation of an intermediate, such as an activated ester or an acyl-imidazole. By calculating the activation energies for each step in the proposed mechanisms, the most likely pathway can be identified.
The geometry of the transition state provides valuable information about the mechanism. For instance, the lengths of the forming and breaking bonds in the transition state can indicate whether the reaction is more reactant-like or product-like. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state indeed connects the desired reactants and products.
These computational studies not only provide a detailed understanding of the reaction mechanism but can also be used to predict the effects of substituents or catalysts on the reaction rate and selectivity. For Cbz-4-Methyl-D-Phenylalanine, the electronic and steric effects of the 4-methyl group and the Cbz protecting group would influence the energetics of the transition states in its reactions.
Applications of Cbz 4 Methyl D Phenylalanine As a Chiral Building Block in Advanced Organic Synthesis
Design and Synthesis of Peptidomimetics Incorporating Modified Amino Acids
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. rsc.org The incorporation of modified amino acids like Cbz-4-Methyl-D-Phenylalanine is a key strategy in the design of these novel therapeutic agents. rsc.org The D-configuration of the amino acid provides resistance to proteases, which primarily recognize L-amino acids. nih.gov
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the assembly of peptides and peptidomimetics. bachem.com In SPPS, the peptide chain is incrementally built on an insoluble polymer support. bachem.com The use of Nα-protected amino acids is fundamental to this process to prevent unwanted side reactions during chain elongation. nih.gov
The benzyloxycarbonyl (Cbz) group, one of the earliest developed Nα-protecting groups, continues to be relevant in specific SPPS strategies. nih.gov While the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups are more commonly used in modern SPPS, the Cbz group offers orthogonal protection that can be advantageous in the synthesis of complex peptides with specific modifications. nih.govpeptide.com For instance, Cbz-protected amino acids can be incorporated at the N-terminus of a peptide synthesized using Fmoc/tBu strategy, provided that the final cleavage from the resin is compatible with the Cbz group's stability. researchgate.net The cleavage conditions, typically strong acids like trifluoroacetic acid (TFA), must be carefully considered to avoid premature deprotection of the Cbz group. researchgate.netpeptide.com
The general cycle of SPPS involves the following steps:
Attachment: The first C-terminal amino acid is anchored to the solid support. peptide.com
Deprotection: The Nα-protecting group of the attached amino acid is removed. wpmucdn.com
Coupling: The next Nα-protected amino acid is activated and coupled to the deprotected amino group of the preceding residue. wpmucdn.com
Washing: Excess reagents and byproducts are washed away. bachem.com
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed. wpmucdn.com
Table 1: Comparison of Common Nα-Protecting Groups in SPPS
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality |
|---|---|---|---|
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation, Strong Acids | Orthogonal to Fmoc and some acid-labile groups |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Orthogonal to Boc and acid-labile groups |
Solution-phase peptide synthesis remains a valuable method, particularly for the large-scale production of dipeptides and smaller oligopeptides. In this approach, the coupling reactions occur in a homogeneous solution. Cbz-4-Methyl-D-Phenylalanine can be effectively utilized in these syntheses.
A common strategy involves the activation of the carboxylic acid of the Cbz-protected amino acid, followed by reaction with the amino group of another amino acid ester. Various coupling reagents can be employed to facilitate this reaction, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. mdpi.comnih.gov
For example, the synthesis of a dipeptide can be achieved by reacting Cbz-protected phenylalanine with another amino acid, such as leucine, using DCC as the coupling agent. mdpi.com The reaction conditions, including solvent, temperature, and pH, are optimized to maximize the yield and purity of the desired dipeptide. mdpi.com
Table 2: Common Coupling Reagents for Solution-Phase Peptide Synthesis
| Coupling Reagent | Abbreviation | Byproduct | Characteristics |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble byproduct, easy to remove by filtration |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Byproduct is easily removed by aqueous workup |
The incorporation of D-amino acids, such as Cbz-4-Methyl-D-Phenylalanine, has a profound impact on the conformational properties and stability of peptidomimetics. nih.gov While peptides composed entirely of L-amino acids often adopt well-defined secondary structures like α-helices and β-sheets, the introduction of a D-amino acid can disrupt these structures or induce specific turns. rsc.orgfrontiersin.org
This conformational change can be beneficial for biological activity. For instance, the introduction of a D-amino acid can lead to a more constrained and bioactive conformation by promoting the formation of β-turns or hairpins. rsc.org The altered three-dimensional structure can enhance binding affinity to a biological target.
Furthermore, the presence of D-amino acids significantly increases the stability of peptidomimetics against enzymatic degradation. nih.gov Proteases, the enzymes that break down peptides, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. nih.gov Peptides containing D-amino acids are poor substrates for these enzymes, leading to a longer half-life in biological systems. nih.govresearchgate.net
Studies on various peptides have demonstrated that substituting an L-amino acid with its D-enantiomer can lead to:
Destabilization of α-helices: The introduction of a D-amino acid can disrupt the helical structure. rsc.org
Promotion of β-turns: D-amino acids are often found in turn regions of peptides and proteins. rsc.org
Altered proteolytic stability: Peptides with D-amino acids are more resistant to enzymatic degradation. researchgate.netnih.gov
Changes in biological activity: The altered conformation and stability can lead to either an increase or decrease in biological activity, depending on the specific interactions with the target molecule. nih.gov
The specific effect of a D-amino acid substitution depends on its position in the peptide sequence and the nature of its side chain. nih.govresearchgate.net Therefore, a systematic "D-amino acid scan," where each L-amino acid is replaced by its D-counterpart, can be a valuable tool in peptidomimetic design to probe the structure-activity relationship. rsc.org
Integration into Functional Supramolecular Assemblies and Material Science Research
The unique structural characteristics of Cbz-4-Methyl-D-Phenylalanine, particularly its chirality and the presence of an aromatic ring with a methyl substituent, make it a compound of interest for researchers in the field of supramolecular chemistry and material science. The carboxybenzyl (Cbz) protecting group, along with the methyl group on the phenyl ring, can influence intermolecular interactions, such as π-π stacking and hydrogen bonding, which are fundamental to the formation of ordered supramolecular structures. However, detailed and specific research focusing exclusively on the integration of Cbz-4-Methyl-D-Phenylalanine into functional supramolecular assemblies and its applications in material science is not extensively documented in publicly available scientific literature. While the broader class of phenylalanine derivatives has been widely explored in these areas, specific data for this particular compound remains limited.
Self-Assembling Hydrogels and Nanostructures from Phenylalanine Derivatives
The ability of amino acid derivatives to self-assemble into well-ordered nanostructures, including hydrogels, is a topic of significant scientific interest. These materials have potential applications in areas such as drug delivery, tissue engineering, and biocatalysis. The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
While there is a substantial body of research on the self-assembly of other N-protected phenylalanine derivatives, particularly those with the fluorenylmethyloxycarbonyl (Fmoc) group, specific studies detailing the hydrogelation or nanostructure formation of Cbz-4-Methyl-D-Phenylalanine are not readily found. For context, research on related compounds has shown that modifications to the N-terminal protecting group and the phenyl ring can significantly impact the self-assembly behavior and the properties of the resulting materials. For instance, the introduction of substituents on the phenyl ring can modulate the π-π stacking interactions, thereby influencing the morphology and stability of the self-assembled structures. It is plausible that the 4-methyl group in Cbz-4-Methyl-D-Phenylalanine could similarly influence its self-assembly properties, potentially leading to the formation of unique supramolecular architectures. However, without specific experimental data, this remains a hypothesis.
Polymer and Biopolymer Integration for Enhanced Material Properties
The incorporation of chiral building blocks like amino acid derivatives into polymer and biopolymer backbones is a strategy used to impart specific functionalities and enhance material properties. The chirality of the amino acid can induce helical structures in polymers, influencing their optical and mechanical properties. Furthermore, the side chains of the amino acids can provide sites for further functionalization or can participate in specific interactions that can lead to improved biocompatibility, biodegradability, or stimuli-responsiveness.
Currently, there is a lack of specific published research that details the integration of Cbz-4-Methyl-D-Phenylalanine into polymers and biopolymers for the purpose of enhancing material properties. The potential for this compound to act as a chiral monomer or as a pendant group in a polymer chain is recognized, given its structure. The hydrophobic nature of the Cbz and 4-methylphenyl groups could, for example, be utilized to modify the properties of hydrophilic biopolymers. However, without dedicated studies on the polymerization of Cbz-4-Methyl-D-Phenylalanine or its grafting onto other polymer systems, its impact on material properties remains speculative.
Biochemical and Mechanistic Investigations of D Phenylalanine Derivatives in Research Contexts Excluding Clinical Applications
Exploration of Metabolic Pathways Involving Phenylalanine in Model Systems
Investigating the metabolic fate of D-phenylalanine derivatives in model systems, such as bacterial or yeast cultures, is essential for understanding how these "unnatural" amino acids are processed by cellular machinery.
Enzymes exhibit varying degrees of specificity for their substrates. worthington-biochem.com Some enzymes are highly specific, acting on only one or a few closely related molecules, while others have broader specificity. worthington-biochem.com The stereochemical specificity of enzymes is particularly important, as many enzymes can distinguish between L- and D-enantiomers of amino acids. nih.gov
D-amino acid hydrolyzing enzymes, for instance, show specificity for dipeptides containing a C-terminal D-amino acid. nih.gov Similarly, D-amino acid dehydrogenases and transaminases are key enzymes in the metabolism of D-amino acids, and their substrate specificity has been the subject of extensive research and protein engineering efforts. researchgate.netmdpi.com By modifying the active site residues of these enzymes, researchers can alter their substrate preferences to accommodate non-natural D-amino acids. mdpi.comnih.gov
The presence of an N-terminal Cbz group and a methyl group on the phenyl ring of Cbz-4-Methyl-D-phenylalanine would likely influence its recognition by enzymes. N-acyl-D-amino acid deacylases are a class of enzymes that specifically hydrolyze the N-acyl group from D-amino acids and could potentially process a Cbz-protected D-phenylalanine derivative. nih.gov
Recent advances in synthetic biology have enabled the incorporation of non-standard amino acids (nsAAs) into peptides and proteins using engineered ribosomal systems. nih.govoup.com This is typically achieved through the use of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize the nsAA and its corresponding codon.
While the direct ribosomal incorporation of Cbz-protected amino acids is challenging due to their bulky protecting group, engineered systems and in vitro translation platforms have shown promise in incorporating a wide variety of nsAAs, including those with modified backbones like β-amino acids. rsc.orgrsc.orgnih.govnih.govsemanticscholar.org The efficiency of incorporating such modified amino acids can often be improved by engineering components of the translational machinery, such as elongation factors. nih.gov
The development of engineered enzymes for the synthesis of D-amino acids further expands the toolkit for creating peptides with novel properties. nih.govnih.gov These biocatalytic systems can be designed to produce specific D-phenylalanine derivatives that can then be used in peptide synthesis. mdpi.comnih.gov
Q & A
Q. How should researchers address ethical considerations in cross-disciplinary studies involving this compound?
- Methodological Answer : For animal studies, follow ARRIVE 2.0 guidelines for reporting. In human cell line research, obtain informed consent for primary cells and anonymize data. For environmental toxicity assessments, comply with OECD Test Guidelines (e.g., TG 201 for algal growth inhibition) .
Cross-Disciplinary Applications
Q. What role does Cbz-4-Methyl-D-Phenylalanine play in developing peptide-based biomaterials?
- Methodological Answer : As a chiral building block, it enhances protease resistance in self-assembling peptides. Characterize mechanical properties via AFM and rheometry. Use synchrotron SAXS to analyze nanostructure formation. Collaborate with material scientists to optimize biocompatibility in vitro/vivo .
Q. How can this compound be integrated into green chemistry workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
